molecular formula C10H9NS B1275743 2-(Thiophen-3-yl)aniline CAS No. 96919-49-2

2-(Thiophen-3-yl)aniline

Cat. No.: B1275743
CAS No.: 96919-49-2
M. Wt: 175.25 g/mol
InChI Key: DMPDFHZOUOIWCO-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine.

Biochemical Analysis

Biochemical Properties

2-(Thiophen-3-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . Additionally, this compound can form Schiff bases with aldehydes, which are important intermediates in biochemical pathways . These interactions highlight the compound’s potential in modulating biochemical processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, this compound has been reported to alter the expression of genes involved in cell proliferation and apoptosis, indicating its potential role in regulating cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the appropriate dosage range for therapeutic applications and avoiding potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution in tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)aniline typically involves the coupling of thiophene derivatives with aniline. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with an aniline derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogen

Properties

IUPAC Name

2-thiophen-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPDFHZOUOIWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399659
Record name 2-(thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96919-49-2
Record name 2-(thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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